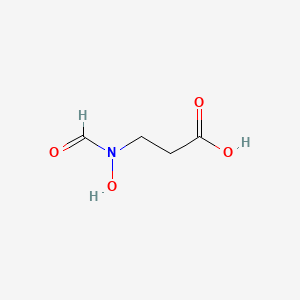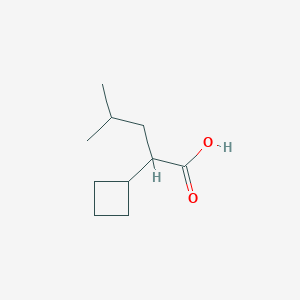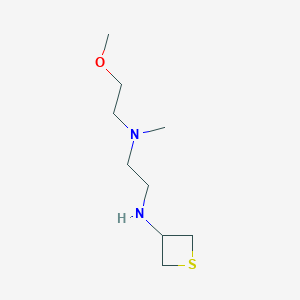
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is a high-purity chemical compound with a molecular weight of 204.34 g/mol. This unique diamine is known for its versatility and is used in various advanced research and development projects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The focus is on achieving high purity and yield to meet the demands of various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.
Aplicaciones Científicas De Investigación
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
- N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine shares similarities with other diamines and thietan-containing compounds.
- Compounds such as this compound and this compound have similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its high purity and versatility make it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H20N2OS |
|---|---|
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2OS/c1-11(5-6-12-2)4-3-10-9-7-13-8-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RGBQPYGBZFPQPD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCNC1CSC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




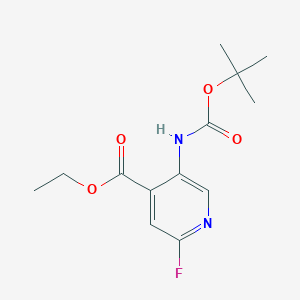
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
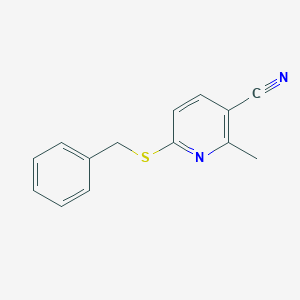
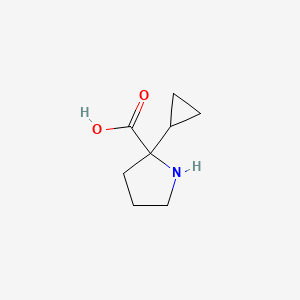
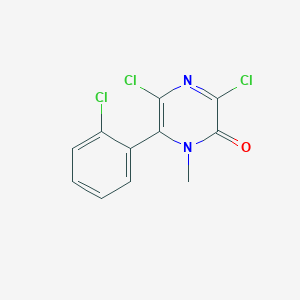
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
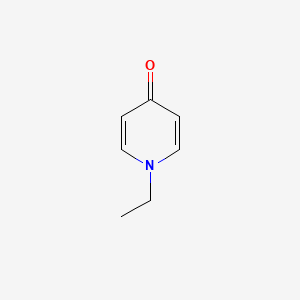
![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
